

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Cat. No.:	B1586029

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile**

Introduction and Strategic Importance

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its formal IUPAC name is **3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile**, though it is also commonly referred to as 3-chloro-5-(trifluoromethyl)-2-pyridinecarbonitrile.[1][2] The molecule incorporates three key features onto a pyridine scaffold: a chloro group, a cyano (nitrile) group, and a trifluoromethyl (CF₃) group. This unique combination of functional groups makes it a versatile and valuable building block for the synthesis of more complex, biologically active molecules.[3]

The strategic importance of this compound lies in the synergistic properties of its substituents. The trifluoromethyl group is a crucial pharmacophore in modern drug design, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets. The pyridine ring serves as a core structure found in numerous pharmaceuticals and natural products. The chloro and cyano groups provide reactive handles for further chemical modification, allowing for the construction of diverse molecular libraries. Notably, this compound is a key intermediate in the synthesis of fungicides and other crop-protection products.[4][5]

Physicochemical and Spectroscopic Profile

Understanding the fundamental physical and chemical properties of **3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile** is essential for its effective use in research and development.

Property	Value	Source
IUPAC Name	3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile	PubChem[2]
Synonyms	3-chloro-5-(trifluoromethyl)picolinonitrile	Echemi[6]
CAS Number	80194-70-3	Sigma-Aldrich[1]
Molecular Formula	C ₇ H ₂ ClF ₃ N ₂	PubChem[2]
Molecular Weight	206.55 g/mol	PubChem[2]
Appearance	Liquid or Solid	Sigma-Aldrich, Methylamine Supplier[1][7]
Boiling Point	250.4 °C at 760 mmHg	Sigma-Aldrich
Density	~1.51 g/cm ³ (Predicted)	ChemBK[3]
Flash Point	105.2 °C	ChemBK[3]

Spectroscopic analysis is critical for structure confirmation. For **3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile**, one would expect ¹H NMR spectroscopy to show two distinct aromatic protons. ¹³C NMR would reveal seven distinct carbon signals, including the characteristic nitrile carbon and the carbon of the CF₃ group (typically showing a quartet due to C-F coupling). ¹⁹F NMR is particularly informative, displaying a singlet for the CF₃ group. Infrared (IR) spectroscopy would prominently feature a sharp absorption band characteristic of the nitrile (C≡N) stretch.

Synthesis and Mechanistic Rationale

The synthesis of substituted pyridines, particularly those with electron-withdrawing groups, requires carefully designed strategies. The preparation of **3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile** is often achieved through nucleophilic substitution on a pre-functionalized pyridine ring.

One common and effective method involves the cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine.^[8] This precursor is itself synthesized through multi-step processes, often starting from picoline derivatives, which undergo high-temperature chlorination and fluorination reactions.^[4]

Experimental Protocol: Synthesis from 2,3-dichloro-5-(trifluoromethyl)pyridine

This protocol is based on a reported procedure for the selective displacement of the chlorine atom at the 2-position.^[8] The chlorine at the 2-position is more activated towards nucleophilic attack than the one at the 3-position due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring.

Step 1: Reaction Setup

- To a reaction vessel containing propionitrile (65 mL), add 2,3-dichloro-5-(trifluoromethyl)pyridine (5.65 mL, 40.5 mmol).
- Add 4-(dimethylamino)pyridine (DMAP) (5.20 g, 42.6 mmol).

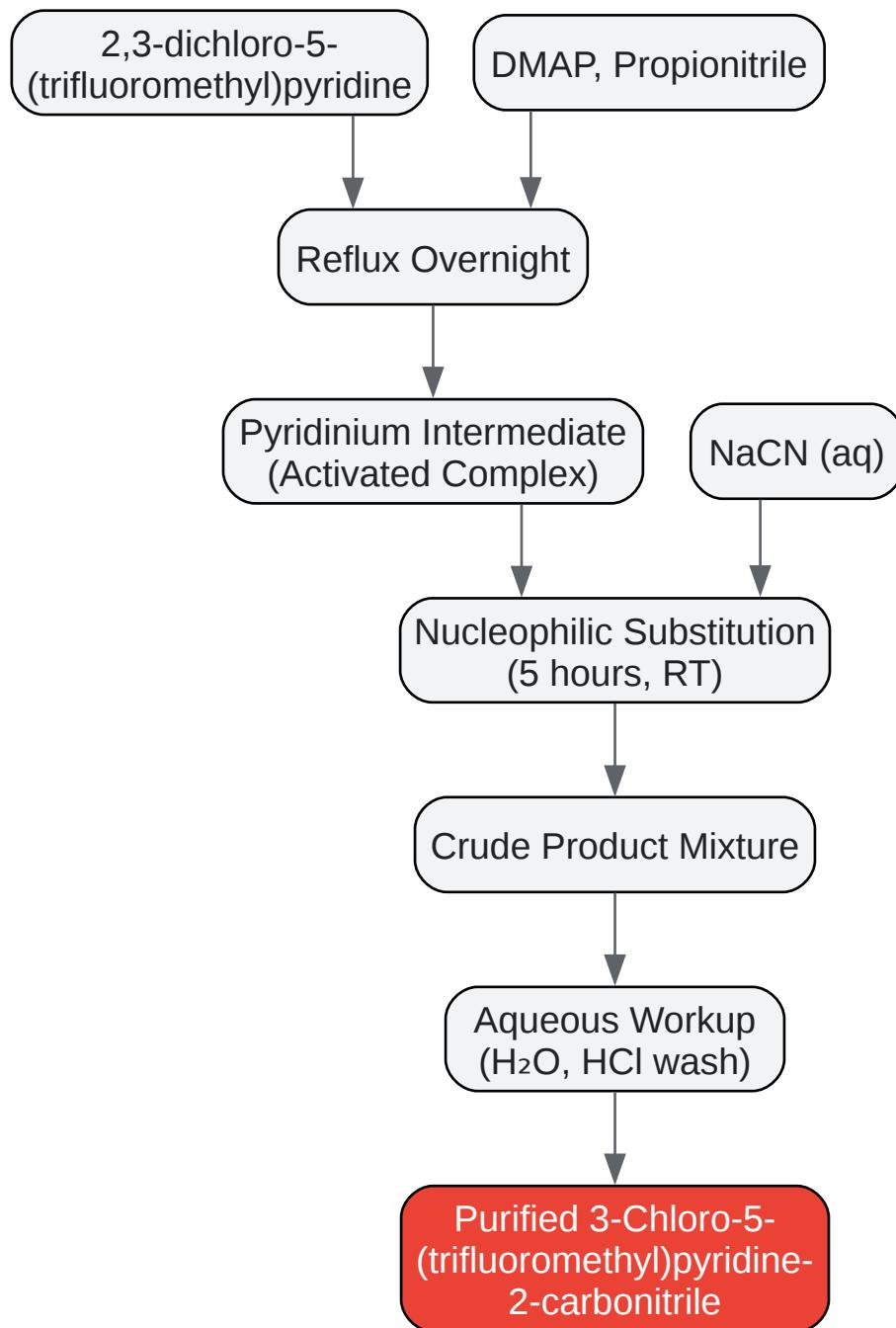
Causality: Propionitrile serves as a suitable polar aprotic solvent. DMAP acts as a nucleophilic catalyst. It initially displaces the more reactive chlorine at the 2-position to form a pyridinium salt intermediate. This intermediate is highly reactive and is more easily displaced by the cyanide nucleophile than the original chloro group.

Step 2: Initial Reaction

- Heat the mixture to reflux and maintain agitation overnight.

Causality: The elevated temperature provides the necessary activation energy for the formation of the DMAP-pyridinium intermediate. Overnight stirring ensures the reaction proceeds to completion.

Step 3: Cyanation

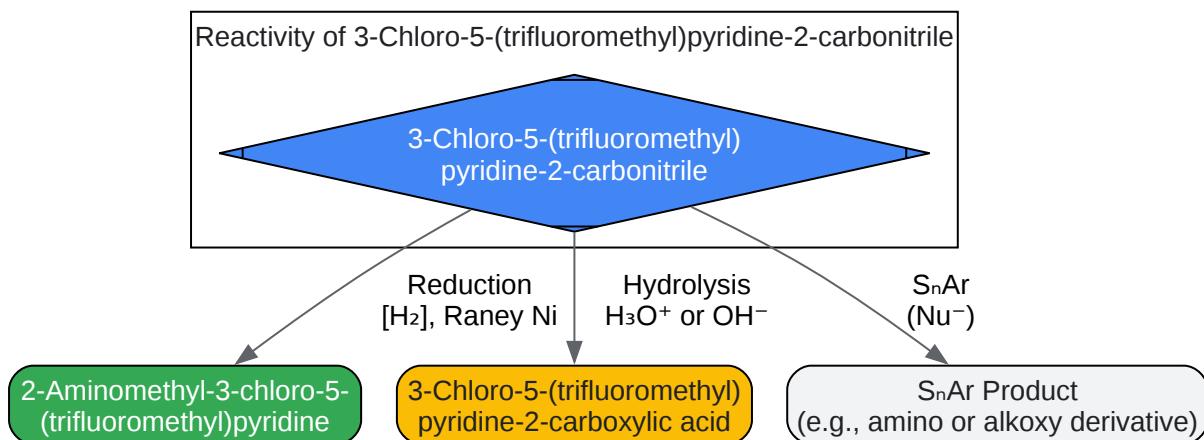

- Cool the reaction mixture to ambient temperature.
- Prepare a solution of sodium cyanide (NaCN) (3.00 g, 61.2 mmol) in water (11 mL) and add it to the reaction mixture.
- Stir the resulting biphasic mixture vigorously for 5 hours.

Causality: The cyanide ion (CN^-) is the nucleophile that displaces the activated DMAP group to form the desired 2-carbonitrile product. Vigorous stirring is essential to facilitate the reaction between the organic-soluble intermediate and the water-soluble cyanide salt.

Step 4: Workup and Purification

- Dilute the reaction with water (25 mL).
- Separate the organic phase.
- Wash the organic phase sequentially with water and 2M HCl. The acid wash removes any remaining DMAP.
- Dry the organic phase over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4) and evaporate the solvent under reduced pressure to yield the crude product.

Causality: The aqueous workup removes water-soluble salts and byproducts. The final evaporation of the solvent isolates the product, which can be further purified by distillation or chromatography if necessary. The reported yield for this procedure is approximately 75.7%.^[8]


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile**.

Chemical Reactivity and Derivatization

The synthetic utility of **3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile** stems from the distinct reactivity of its functional groups.

- The Cyano Group: The nitrile is a versatile functional group that can undergo several important transformations.
 - Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) via catalytic hydrogenation (e.g., using Raney Nickel) or chemical reducing agents.^[5] This transformation is crucial for introducing a basic side chain, often used to improve solubility or interact with biological targets.
 - Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.^[9] This carboxylic acid is itself a valuable intermediate for forming amides, esters, and other derivatives.
- The Chloro Group: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (S_nAr), although it is less reactive than the original chlorine at the 2-position. This allows for the introduction of various nucleophiles, such as amines, alcohols, or thiols, enabling further diversification of the molecular scaffold.
- The Trifluoromethyl Group: The CF_3 group is generally chemically inert and stable under most reaction conditions. Its primary role is to modulate the electronic properties of the pyridine ring (making it more electron-deficient) and to impart favorable pharmacokinetic properties to the final molecule.

[Click to download full resolution via product page](#)

Caption: Key derivatization pathways from the core molecule.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine motif is a privileged structure in modern chemical synthesis. **3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile** serves as a high-value intermediate for several commercial products.

- Agrochemicals: Its most prominent application is in the synthesis of fungicides. It is a direct precursor to 2-aminomethyl-3-chloro-5-trifluoromethylpyridine, which is a key building block for the fungicide Fluopicolide.^[5] Fluopicolide is effective against oomycete pathogens that cause diseases like late blight and downy mildew in various crops. The specific arrangement of substituents on the pyridine ring is critical for its biological activity.
- Pharmaceuticals: While specific drug candidates are often proprietary, heterocyclic building blocks like this are actively used in drug discovery programs. The trifluoromethylated pyridine core is explored for its potential in developing treatments for a range of diseases, including cancer, inflammation, and infectious diseases. The ability to easily derivatize the molecule at the 2- and 3-positions allows for the rapid generation of compound libraries for high-throughput screening.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of **3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile** are mandatory to ensure laboratory safety.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

- H302: Harmful if swallowed.^{[2][6]}
- H315: Causes skin irritation.^{[2][6]}
- H319: Causes serious eye irritation.^{[2][6]}
- H335: May cause respiratory irritation.^{[2][6]}

The signal word is "Warning".^{[1][6]}

Handling and Personal Protective Equipment (PPE):

- Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][10]
- Avoid all personal contact. Wear appropriate PPE, including:
 - Eye Protection: Tightly fitting safety goggles or a face shield.[6]
 - Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][10]
 - Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[6]
- Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[10]

Storage:

- Store at room temperature in a dry, well-ventilated place.[1][6]
- Keep the container tightly closed when not in use.[6]
- Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6]

First Aid Measures:

- If Swallowed: Rinse mouth and get medical help.[6]
- If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[6]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

References

- **3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile** | C7H2ClF3N2 | CID 1473374.
PubChem. [\[Link\]](#)
- MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. Capot Chemical. [\[Link\]](#)
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908.
PubChem. [\[Link\]](#)
- 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine. ChemBK. [\[Link\]](#)
- **3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carbonitrile**. Methylamine Supplier. [\[Link\]](#)
- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [\[Link\]](#)
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride. Amerigo Scientific. [\[Link\]](#)
- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | 80194-70-3 [sigmaaldrich.com]
- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carbonitrile Manufacturer & Supplier China | CAS 69045-84-7 | High Purity Chemical for Research & Industry [nj-finechem.com]

- 8. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
- 9. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586029#3-chloro-5-trifluoromethyl-pyridine-2-carbonitrile-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com